1-(2-morpholin-4-ylethyl)-N-[(4-phenyloxan-4-yl)methyl]triazole-4-carboxamide
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Overview
Description
1-(2-Morpholin-4-ylethyl)-N-[(4-phenyloxan-4-yl)methyl]triazole-4-carboxamide is a complex organic compound that features a morpholine ring, a triazole ring, and an oxane ring
Preparation Methods
The synthesis of 1-(2-morpholin-4-ylethyl)-N-[(4-phenyloxan-4-yl)methyl]triazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Morpholine Derivative: The starting material, morpholine, undergoes alkylation with an appropriate alkyl halide to form the 2-morpholin-4-ylethyl derivative.
Synthesis of the Triazole Ring: The triazole ring is synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Coupling with the Oxane Derivative: The oxane derivative is synthesized separately and then coupled with the triazole ring through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the morpholine derivative with the triazole-oxane intermediate to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-(2-Morpholin-4-ylethyl)-N-[(4-phenyloxan-4-yl)methyl]triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or triazole rings, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper sulfate, palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(2-Morpholin-4-ylethyl)-N-[(4-phenyloxan-4-yl)methyl]triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features, which may interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Biological Research: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is investigated for use in industrial processes, such as catalysis and chemical synthesis, due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 1-(2-morpholin-4-ylethyl)-N-[(4-phenyloxan-4-yl)methyl]triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
1-(2-Morpholin-4-ylethyl)-N-[(4-phenyloxan-4-yl)methyl]triazole-4-carboxamide can be compared with similar compounds, such as:
2-(4-Morpholinyl)ethyl 1-phenylcyclohexanecarboxylate: This compound features a morpholine ring and a phenylcyclohexane moiety, but lacks the triazole and oxane rings.
2-Morpholin-4-yl-7-phenyl-4H-chromen-4-one: This compound contains a morpholine ring and a chromenone structure, differing in the core ring systems.
The uniqueness of this compound lies in its combination of morpholine, triazole, and oxane rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-morpholin-4-ylethyl)-N-[(4-phenyloxan-4-yl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3/c27-20(19-16-26(24-23-19)9-8-25-10-14-29-15-11-25)22-17-21(6-12-28-13-7-21)18-4-2-1-3-5-18/h1-5,16H,6-15,17H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQSIZUJFQGLCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CN(N=N2)CCN3CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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